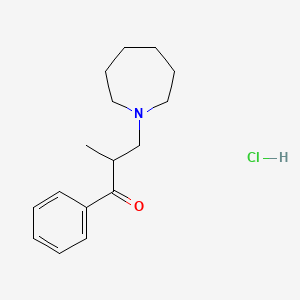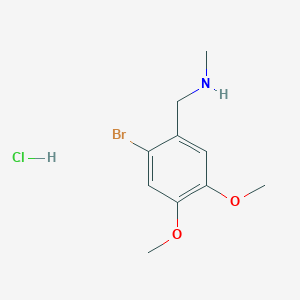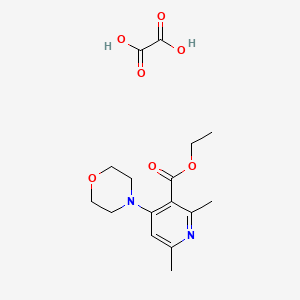
3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride, also known as Azepane Ketone, is a synthetic compound that belongs to the cathinone class of drugs. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Applications De Recherche Scientifique
3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic, anxiolytic, and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of depression, anxiety disorders, and addiction. In addition, this compound Ketone has been used as a reagent in the synthesis of various compounds, including amphetamines and cathinones.
Mécanisme D'action
The exact mechanism of action of 3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinone derivatives. It also exhibits affinity for serotonin receptors, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound Ketone has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased energy, focus, and alertness. It also increases serotonin levels, which may contribute to its anxiolytic and antidepressant effects. This compound Ketone has been found to have a relatively short half-life, with effects lasting for approximately 2-3 hours.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for extended periods. However, this compound Ketone has several limitations for lab experiments. It is a controlled substance and requires special handling and storage procedures. It is also highly potent and can be toxic if not handled properly.
Orientations Futures
There are several potential future directions for research on 3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone. One area of interest is the development of new therapeutic applications, such as the treatment of addiction or pain management. Another area of interest is the investigation of the structure-activity relationship of this compound Ketone and its derivatives, which may lead to the development of new compounds with improved pharmacological properties. Finally, there is a need for further research on the safety and toxicity of this compound Ketone, particularly in regard to long-term use and potential side effects.
Conclusion:
In conclusion, this compound Ketone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. It has been extensively studied for its potential therapeutic applications and has been found to exhibit analgesic, anxiolytic, and anti-inflammatory properties. Despite its advantages for use in lab experiments, there are several limitations, and further research is needed to fully understand its potential applications and safety.
Méthodes De Synthèse
3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone can be synthesized through various methods, including the Friedel-Crafts acylation reaction, reductive amination, and Mannich reaction. The most common method involves the reaction of 3-phenylpropanone with azepane in the presence of hydrochloric acid to form this compound.
Propriétés
IUPAC Name |
3-(azepan-1-yl)-2-methyl-1-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-14(13-17-11-7-2-3-8-12-17)16(18)15-9-5-4-6-10-15;/h4-6,9-10,14H,2-3,7-8,11-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWOLCXEOMMOQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCCC1)C(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5126055.png)

![4-ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5126076.png)
![2-(4-bromophenyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5126077.png)




![N~3~-acetyl-N~1~-cyclopentyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-beta-alaninamide](/img/structure/B5126119.png)
![5-bromo-2-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5126125.png)
![1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B5126138.png)

![N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine](/img/structure/B5126149.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide](/img/structure/B5126156.png)